molecular formula C24H17N3O5S2 B11097167 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(naphthalen-2-ylsulfonyl)benzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(naphthalen-2-ylsulfonyl)benzohydrazide

Cat. No.: B11097167
M. Wt: 491.5 g/mol
InChI Key: KMDANVHKMKNPAM-UHFFFAOYSA-N
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Description

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a naphthylsulfonyl group, and a benzhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable oxidizing agent to form the 1,1-dioxido-1,2-benzisothiazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include sulfone, sulfoxide, and sulfide derivatives, as well as various substituted benzisothiazole compounds .

Scientific Research Applications

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds with active site residues. Additionally, it may interact with cellular signaling pathways, leading to modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A simpler benzisothiazole derivative with similar structural features but lacking the naphthylsulfonyl and benzhydrazide groups.

    2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another benzisothiazole derivative with a methyl group at the 2-position.

Uniqueness

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthylsulfonyl group enhances its potential interactions with biological targets, while the benzhydrazide moiety provides additional sites for chemical modification.

Properties

Molecular Formula

C24H17N3O5S2

Molecular Weight

491.5 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-naphthalen-2-ylsulfonylbenzohydrazide

InChI

InChI=1S/C24H17N3O5S2/c28-24(18-9-2-1-3-10-18)27(25-23-21-12-6-7-13-22(21)33(29,30)26-23)34(31,32)20-15-14-17-8-4-5-11-19(17)16-20/h1-16H,(H,25,26)

InChI Key

KMDANVHKMKNPAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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